molecular formula C21H29BrO4 B1250371 Bromovulone III

Bromovulone III

Cat. No.: B1250371
M. Wt: 425.4 g/mol
InChI Key: SEUGRXZAXYVQIH-WSLYZSCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromovulone III is a natural product found in Clavularia viridis with data available.

Scientific Research Applications

Anti-Tumor Activity in Prostate Cancer Cells

Bromovulone III, a cyclopentenone prostanoid isolated from the soft coral Clavularia viridis, has been identified to possess significant anti-tumor activity. It is notably more effective than other prostaglandins like PGA1, PGA2, and delta12-PGJ2 in prostate cancer cells, specifically the PC-3 cells. This compound induces apoptosis (programmed cell death) through the activation of various caspases and Bid cleavage, primarily via a Fas-mediated pathway without causing DNA damage (Chiang et al., 2006).

Inducing Apoptosis in Hepatocellular Carcinoma

This compound has demonstrated effectiveness in inducing apoptosis in human hepatocellular carcinoma cells (Hep3B cells). The mechanism involves the activation of m-calpain, caspase-12, and the transcription factor CHOP/GADD153, suggesting the involvement of endoplasmic reticulum (ER) stress. Additionally, a secondary mitochondrial swelling and depolarization of mitochondrial membrane potential were observed, indicating an interaction between ER and mitochondria (Chiang et al., 2005).

Cytotoxicity Against Various Cancer Cells

This compound has shown promising cytotoxicity against several cancer cell types, including human prostate (PC-3) and colon (HT29) cancer cells. This finding was derived from bioassay-directed fractionation studies on Clavularia viridis (Shen et al., 2004).

Properties

Molecular Formula

C21H29BrO4

Molecular Weight

425.4 g/mol

IUPAC Name

methyl (E,7E)-7-[(2R)-4-bromo-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate

InChI

InChI=1S/C21H29BrO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7+,12-9-,17-13-/t21-/m1/s1

InChI Key

SEUGRXZAXYVQIH-WSLYZSCVSA-N

Isomeric SMILES

CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C/C=C/CCCC(=O)OC)Br)O

Canonical SMILES

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Br)O

Synonyms

bromovulone III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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